2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-ethyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C20H17N3OS2 and its molecular weight is 379.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Derivative Formation
Research has demonstrated the utility of compounds like 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, similar in structure to the queried compound, were synthesized and reacted with nitrogen nucleophiles to yield a variety of derivatives including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used to produce various benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of this class of compounds in heterocyclic chemistry (Mohamed, 2021).
Antimicrobial and Antituberculosis Activity
Some derivatives of the parent compound have shown promising antimicrobial properties. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with notable inhibition of DNA gyrase and ATPase assay, highlighting potential antituberculosis applications (Jeankumar et al., 2013).
Structural Analysis and Synthesis Techniques
Further research includes the analysis of the structural modifications and synthesis techniques involving similar compounds. For example, studies on the conformational features of thiazolo[3, 2-a]pyrimidines, a related compound class, have revealed insights into their supramolecular aggregation and how structural modifications can lead to changes in their interaction patterns (Nagarajaiah & Begum, 2014). Additionally, the use of microwave-assisted synthesis for novel pyrido[3,2-f][1,4]thiazepines shows the advancement in synthesis methods for these compounds, offering better yields and shorter reaction times (Faty et al., 2011).
Future Directions
Mechanism of Action
Benzothiazoles
Benzothiazole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pyridines
Pyridine derivatives are also known to have diverse biological activities. For example, some pyridine derivatives have been reported to show inhibitory activity against influenza A .
Thiophenes
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-ethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-2-19-23-16-6-5-14(9-18(16)26-19)20(24)22-11-13-8-15(12-21-10-13)17-4-3-7-25-17/h3-10,12H,2,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOBXLMGGGVYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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